molecular formula C31H50O2 B1259898 Laxifolone A

Laxifolone A

Cat. No.: B1259898
M. Wt: 454.7 g/mol
InChI Key: SKDYQHGGKFXAGK-GSNHWIIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laxifolone A is a triterpene isolated from the medicinal plant Euonymus laxiflorus Champ. (Celastraceae) . It exhibits potent anti-inflammatory activity by suppressing inducible nitric oxide synthase (iNOS)-mediated nitric oxide (NO) production in lipopolysaccharide (LPS)/interferon-gamma (IFN-γ)-stimulated RAW 264.7 macrophages. The compound achieves this through a unique mechanism: it inhibits nuclear factor-kappa B (NF-κB) translocation by stabilizing the cytoplasmic NF-κB precursor protein p104. Specifically, this compound prevents LPS/IFN-γ-induced degradation of p105, thereby reducing nuclear accumulation of NF-κB/p65 and subsequent iNOS transcription . Its half-maximal inhibitory concentration (IC50) for nitrite production is 0.37 ± 0.05 µM, demonstrating high potency .

Properties

Molecular Formula

C31H50O2

Molecular Weight

454.7 g/mol

IUPAC Name

(4aR,6aR,6aR,6bR,8aR,10S,12aS,14aS)-10-methoxy-2,2,4a,6a,6b,9,9,12a-octamethyl-4,5,6,6a,7,8,8a,10,11,12,14,14a-dodecahydro-3H-picen-13-one

InChI

InChI=1S/C31H50O2/c1-26(2)14-15-28(5)16-17-30(7)20(21(28)19-26)18-22(32)25-29(6)12-11-24(33-9)27(3,4)23(29)10-13-31(25,30)8/h19-20,23-25H,10-18H2,1-9H3/t20-,23+,24+,25-,28-,29+,30-,31-/m1/s1

InChI Key

SKDYQHGGKFXAGK-GSNHWIIESA-N

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@H](C1=CC(CC2)(C)C)CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)C

Canonical SMILES

CC1(CCC2(CCC3(C(C2=C1)CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C)C)C

Synonyms

laxifolone A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize laxifolone A’s bioactivity, we compare it with structurally or functionally related compounds that modulate NO synthesis or NF-κB signaling.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Source Mechanism of Action IC50 (NO Inhibition) Toxicity Profile Key Reference IDs
This compound Euonymus laxiflorus Champ. Stabilizes NF-κB p105; inhibits nuclear translocation 0.37 µM Non-toxic ≤160 µg/mL
Ergolide Inula britannica Inhibits IκB degradation; suppresses NF-κB activation 0.45 µM (iNOS) Moderate cytotoxicity
Isovitexin Mulberry root bark Blocks NF-κB DNA binding; reduces iNOS expression 15.2 µM Low toxicity
Conjugated linoleic acid Synthetic/animal sources Attenuates iNOS transcription via PPAR-γ activation Not reported Non-toxic at low doses
Acanthopanax senticosus extract Acanthopanax senticosus Inhibits iNOS mRNA expression; mechanism unclear Not reported Low toxicity

Ergolide (From Inula britannica)

Ergolide, a sesquiterpene lactone, shares this compound’s ability to suppress NF-κB-driven iNOS expression. However, its mechanism diverges: ergolide primarily inhibits IκBα degradation, preventing NF-κB release from cytoplasmic complexes . While its IC50 for iNOS inhibition (0.45 µM) is comparable to this compound, ergolide exhibits moderate cytotoxicity at higher doses, limiting its therapeutic window .

Isovitexin (From Mulberry Root Bark)

Isovitexin, a flavonoid, inhibits NO production by blocking NF-κB DNA binding rather than affecting translocation. Its IC50 (15.2 µM) is significantly higher than this compound’s, indicating lower potency . While both compounds are non-toxic at therapeutic doses, this compound’s specificity for p105 stabilization provides a more targeted approach to inflammation modulation.

Conjugated Linoleic Acid (CLA)

CLA suppresses iNOS transcription through peroxisome proliferator-activated receptor gamma (PPAR-γ) activation, a pathway distinct from NF-κB . Though non-toxic, its lack of direct NF-κB interaction limits its utility in diseases driven by NF-κB overactivation, such as chronic inflammation or cancer.

Acanthopanax senticosus Extract

This extract inhibits iNOS mRNA expression but lacks a well-defined mechanism .

Q & A

Q. What analytical techniques are recommended for confirming the structural identity of Laxifolone A in synthetic or isolated samples?

To confirm structural identity, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Use 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR to assign stereochemistry and verify functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : Compare observed molecular ion peaks with theoretical values (e.g., Δ <1 ppm).
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
  • HPLC-PDA/LC-MS : Validate purity (>95%) and detect co-eluting impurities .

Q. How should researchers design preliminary experiments to assess this compound’s solubility and stability under physiological conditions?

  • Solubility : Conduct shake-flask experiments in buffers (pH 1.2–7.4) with UV-Vis quantification. Include surfactants (e.g., Tween 80) for poorly soluble compounds.
  • Stability : Incubate this compound in simulated gastric/intestinal fluids (USP protocols) and analyze degradation products via LC-MS. Monitor temperature (37°C) and light exposure .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Enzyme Inhibition : Use fluorometric/colorimetric assays (e.g., IC50 determination) with positive controls.
  • Cell Viability : Apply MTT/XTT assays on relevant cell lines (e.g., cancer, primary cells) with dose-response curves (1 nM–100 µM).
  • Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization for target engagement studies. Include triplicate runs and statistical validation (p <0.05) .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

  • Triangulation : Cross-validate findings using orthogonal methods (e.g., CRISPR knockdown + pharmacological inhibition).
  • Dose-Response Analysis : Ensure linearity across concentrations and eliminate assay artifacts (e.g., solvent toxicity).
  • Pathway Mapping : Integrate transcriptomic/proteomic data (RNA-seq, SILAC) to identify upstream/downstream effectors.
  • Meta-Analysis : Compare results with structurally analogous compounds and assess publication bias via funnel plots .

Q. What statistical approaches are optimal for interpreting dose-dependent vs. time-dependent effects of this compound?

  • Nonlinear Regression : Fit data to Hill or sigmoidal models (GraphPad Prism) for EC50/IC50 determination.
  • Two-Way ANOVA : Analyze interactions between dose and time factors, followed by post-hoc tests (e.g., Tukey’s).
  • Survival Analysis : Use Kaplan-Meier curves for longitudinal studies (e.g., apoptosis assays). Report confidence intervals and effect sizes .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Scaffold Modification : Systematically alter functional groups (e.g., hydroxylation, methylation) and assess bioactivity.
  • QSAR Modeling : Apply partial least squares (PLS) or machine learning (Random Forest) to correlate descriptors (logP, polar surface area) with activity.
  • Validation : Use external test sets and calculate predictive metrics (R<sup>2</sup> >0.6, RMSE <0.5) .

Q. What methodologies are recommended for resolving spectral overlaps in this compound’s metabolite profiling?

  • Hyphenated Techniques : LC-MS/MS with MRM transitions to isolate co-eluting metabolites.
  • Isotopic Labeling : Synthesize <sup>13</sup>C/<sup>15</sup>N-labeled this compound to trace metabolic pathways.
  • Computational Deconvolution : Use software (e.g., XCMS Online, MZmine) for peak alignment and background subtraction .

Data Reporting and Validation

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Quality Control : Implement in-process checks (TLC, HPLC) at critical synthesis steps.
  • Design of Experiments (DoE) : Use factorial designs to optimize reaction conditions (temperature, catalyst loading).
  • Stability-Indicating Methods : Develop forced degradation protocols to identify labile intermediates .

Q. What steps ensure reproducibility in preclinical studies involving this compound?

  • Standard Operating Procedures (SOPs) : Document protocols for animal handling, dosing, and endpoint measurements.
  • Blinding : Randomize treatment groups and use blinded data analysis.
  • Data Sharing : Deposit raw datasets in repositories (e.g., Zenodo) with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laxifolone A
Reactant of Route 2
Laxifolone A

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